Catalytic Efficiency of Methyl Coenzyme M vs. Ethyl-Coenzyme M in MCR from Methanothermobacter marburgensis
Ethyl-coenzyme M, the closest alkyl homolog of methyl-coenzyme M, exhibits a catalytic efficiency less than 1% of that observed for methyl-coenzyme M when processed by MCR from Methanothermobacter marburgensis [1]. This quantitative difference establishes methyl-coenzyme M as the uniquely efficient native substrate for MCR, rendering ethyl-substitution unsuitable for any kinetic characterization or activity assay requiring physiologically relevant turnover.
| Evidence Dimension | Catalytic Efficiency (kcat/KM relative) |
|---|---|
| Target Compound Data | 100% (reference baseline) |
| Comparator Or Baseline | Ethyl-coenzyme M: <1% of reference |
| Quantified Difference | >100-fold lower catalytic efficiency |
| Conditions | MCR from Methanothermobacter marburgensis; apparent KM=5 mM (methyl), KM=20 mM (ethyl); apparent Vmax=30 U/mg (methyl), Vmax=0.1 U/mg (ethyl) |
Why This Matters
For procurement of substrate for MCR activity assays, methyl-coenzyme M (ammonium) provides physiologically relevant turnover; ethyl-substitution yields negligible activity and cannot substitute for quantitative studies.
- [1] Goenrich M, Mahlert F, Duin EC, Bauer C, Jaun B, Thauer RK. Probing the reactivity of Ni in the active site of methyl-coenzyme M reductase with substrate analogues. J Biol Inorg Chem. 2004;9(6):691-705. View Source
